molecular formula C13H19NS B8677185 4-[2-(Phenylsulfanyl)ethyl]piperidine

4-[2-(Phenylsulfanyl)ethyl]piperidine

Cat. No. B8677185
M. Wt: 221.36 g/mol
InChI Key: CUBJARGOTLSISI-UHFFFAOYSA-N
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Patent
US06303593B1

Procedure details

To a solution of 1.47 g (3.71 mmol) of 1-(2,2,2-trichloroethoxycarbonyl)-4-(2-(phenylmercapto)ethyl)piperidine in 20 mL of glacial acetic acid was heated at 40° C. To this solution was added portionwise 2 g of zinc powder over a period of 1 h with vigorous stirring. After 24 h at 40° C., the reaction mixture was cooled to rt and carefully poured into 250 mL of sat'd NaHCO3 solution. The mixture was extracted 5 times with CH2Cl2 and the combined organic fractions were washed with sat'd NaCl solution, and dried over MgSO4 and filtered. The filtrate was concentrated to give the title compound.
Name
1-(2,2,2-trichloroethoxycarbonyl)-4-(2-(phenylmercapto)ethyl)piperidine
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC(Cl)(Cl)COC([N:7]1[CH2:12][CH2:11][CH:10]([CH2:13][CH2:14][S:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:9][CH2:8]1)=O.C([O-])(O)=O.[Na+]>C(O)(=O)C.[Zn]>[C:16]1([S:15][CH2:14][CH2:13][CH:10]2[CH2:9][CH2:8][NH:7][CH2:12][CH2:11]2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:1.2|

Inputs

Step One
Name
1-(2,2,2-trichloroethoxycarbonyl)-4-(2-(phenylmercapto)ethyl)piperidine
Quantity
1.47 g
Type
reactant
Smiles
ClC(COC(=O)N1CCC(CC1)CCSC1=CC=CC=C1)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 5 times with CH2Cl2
WASH
Type
WASH
Details
the combined organic fractions were washed with sat'd NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)SCCC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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